molecular formula C17H12BrClN2O2S B5038930 5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No. B5038930
M. Wt: 423.7 g/mol
InChI Key: BRHWJVAHFQLLAN-UHFFFAOYSA-N
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Description

This compound is likely to be an aromatic compound due to the presence of a benzamide and thiazole ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole group, and halogen substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a benzamide and thiazole derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the bromine atom might make it a good candidate for cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and stability under various conditions would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by thiazole derivatives . It could be explored for potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

properties

IUPAC Name

5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S/c1-23-15-7-4-11(18)8-13(15)16(22)21-17-20-14(9-24-17)10-2-5-12(19)6-3-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHWJVAHFQLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

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